(4R)-4-(4-nitrophenyl)pentan-2-one
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Overview
Description
(4R)-4-(4-nitrophenyl)pentan-2-one is an organic compound characterized by the presence of a nitrophenyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-nitrophenyl)pentan-2-one typically involves the reaction of a suitable nitrophenyl precursor with a pentanone derivative. One common method is the Friedel-Crafts acylation reaction, where a nitrophenyl compound reacts with a pentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(4-nitrophenyl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylpentanones.
Scientific Research Applications
(4R)-4-(4-nitrophenyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-(4-nitrophenyl)pentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(4-nitrophenyl)pentan-2-one: The stereoisomer of the compound with different spatial arrangement.
4-(4-nitrophenyl)butan-2-one: A shorter chain analog with similar functional groups.
4-(4-nitrophenyl)hexan-2-one: A longer chain analog with similar functional groups.
Uniqueness
(4R)-4-(4-nitrophenyl)pentan-2-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
90280-93-6 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4R)-4-(4-nitrophenyl)pentan-2-one |
InChI |
InChI=1S/C11H13NO3/c1-8(7-9(2)13)10-3-5-11(6-4-10)12(14)15/h3-6,8H,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
ALLIVRQHEQTAOE-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(CC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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